molecular formula C10H9ClF3NO3 B14044528 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B14044528
M. Wt: 283.63 g/mol
InChI Key: HQKKMFLWFDANKN-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9ClF3NO3 This compound is characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the nitration of 3-(trifluoromethoxy)benzene followed by the introduction of the chloropropyl group through a substitution reaction. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and interactions due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloropropyl group can undergo substitution reactions. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene include:

    1-(3-Chloropropyl)-2-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different electronic properties and reactivity.

    1-(3-Chloropropyl)-3-nitrobenzene: The position of the nitro group is different, affecting the compound’s reactivity and interactions.

    1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene: The position of the trifluoromethoxy group is different, influencing the compound’s properties. The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H9ClF3NO3

Molecular Weight

283.63 g/mol

IUPAC Name

1-(3-chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3NO3/c11-6-2-4-7-3-1-5-8(9(7)15(16)17)18-10(12,13)14/h1,3,5H,2,4,6H2

InChI Key

HQKKMFLWFDANKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])CCCCl

Origin of Product

United States

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